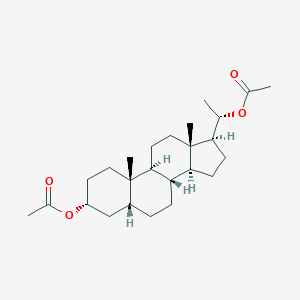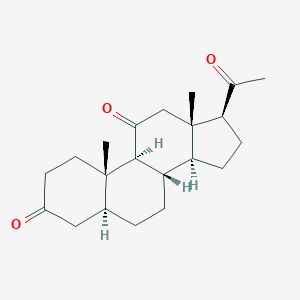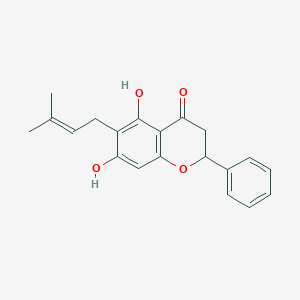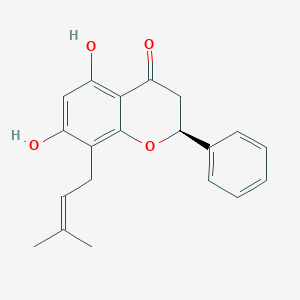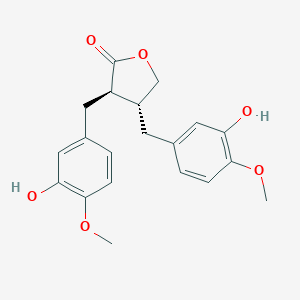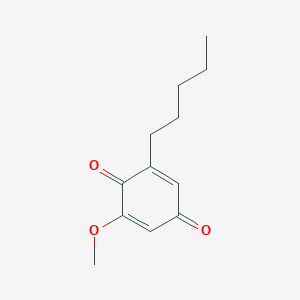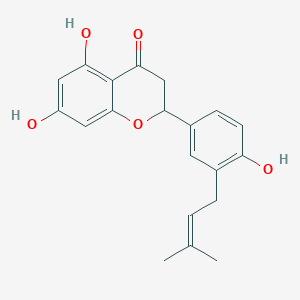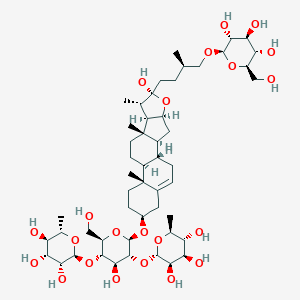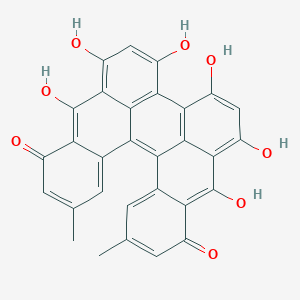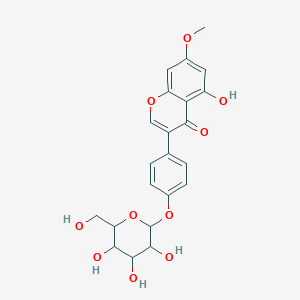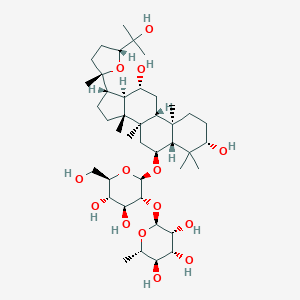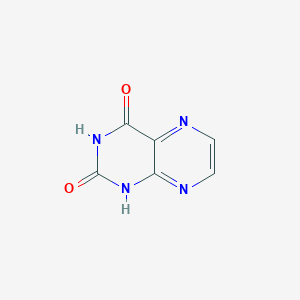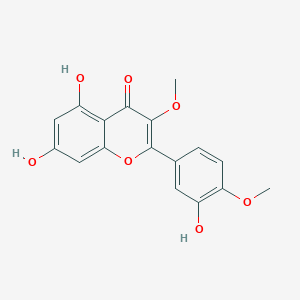
ケルクセチン 3,4'-ジメチルエーテル
概要
説明
NSC-106970は、ケルセチン3,4'-ジメチルエーテルとしても知られており、多くの植物や果物に含まれるフラボノイド化合物です。これは、様々な生物活性を有するよく知られたフラボノイドであるケルセチンの誘導体です。 NSC-106970の分子式はC17H14O7であり、分子量は330.29 g/molです .
科学的研究の応用
NSC-106970 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the production of various pharmaceuticals and as a component in health supplements.
作用機序
NSC-106970は、ヒストンアセチルトランスフェラーゼの活性を阻害することで効果を発揮します。これらの酵素は、アセチルCoAからヒストンのリジン残基へのアセチル基の転移を触媒し、遺伝子発現の変化につながります。 これらの酵素を阻害することにより、NSC-106970はヒストンH3のアセチル化レベルを低下させ、免疫抑制のレベルの上昇につながる可能性があります.
類似の化合物との比較
NSC-106970は、その特定の分子構造と生物活性により、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。
ケルセチン: NSC-106970の母体化合物であり、抗酸化作用と抗炎症作用で知られています。
ケルセチン3,7,3',4'-テトラメチルエーテル: 異なるメチル化パターンを持つケルセチンの別の誘導体。
ケルセチン3,5,7,3',4'-ペンタメチルエーテル: ケルセチンの完全にメチル化された誘導体。
生化学分析
Biochemical Properties
Quercetin 3,4’-dimethyl ether interacts with various enzymes, proteins, and other biomolecules. It has been shown to exert inhibitory activity against cellular senescence, which was confirmed by senescence-associated β-galactosidase (SA-β-gal) activity, p53 and p21 protein levels, and intracellular ROS levels .
Cellular Effects
Quercetin 3,4’-dimethyl ether has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cellular senescence in human umbilical vein endothelial cells (HUVECs) . This suggests that Quercetin 3,4’-dimethyl ether may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Quercetin 3,4’-dimethyl ether exerts its effects through various mechanisms. It has been shown to enhance DR5 expression, which helps to overcome TRAIL resistance, suggesting a potential anti-tumor activity .
準備方法
NSC-106970は、様々な合成経路によって合成することができます。一般的な方法の1つは、ケルセチンと、その場で生成された求電子性N-アルコキシカルボニルアゾリウムイオンとの反応を含みます。 この反応は通常、ワンポットで行われ、ケルセチン系誘導体を合成するための効率的かつアクセスしやすい方法となります. 反応条件には、ジメチルスルホキシド (DMSO) などの溶媒と、パラジウムカーボン (Pd/C) などの触媒の使用が含まれることが多いです。
化学反応の分析
NSC-106970は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 様々な酸化生成物を生成するために酸化することができます。
還元: 還元反応により、異なる還元形に変換することができます。
置換: 官能基が他の基に置き換わる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素 (H2O2)、還元のための水素化ホウ素ナトリウム (NaBH4)、および置換反応のための様々なハロゲン化物などがあります。 これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります .
科学研究への応用
NSC-106970は、幅広い科学研究への応用があります。
化学: 様々な化学反応や合成プロセスにおける試薬として使用されます。
生物学: ヒストンアセチルトランスフェラーゼの阻害剤としての可能性が研究されています。ヒストンアセチルトランスフェラーゼは、遺伝子発現調節に関与する酵素です.
医学: 白血病患者の浸出液からの白血病細胞や癌細胞に対する有効性が研究で示されています.
産業: 様々な医薬品の製造に使用され、健康食品の成分としても使用されています。
類似化合物との比較
NSC-106970 is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
特性
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418970 | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33429-83-3 | |
| Record name | Quercetin 3,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 106970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33429-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Quercetin 3,4'-dimethyl ether in stingless bee honey?
A1: Research suggests Quercetin 3,4'-dimethyl ether, alongside other flavonoids, plays a crucial role in the antimicrobial properties of stingless bee honey. Honey samples with high bioactivity and crystallizations were found to contain this flavonoid. In contrast, samples lacking antimicrobial activity were devoid of flavonoids and instead, enriched with phenylethylamides. This suggests that the presence of Quercetin 3,4'-dimethyl ether, and flavonoids in general, may be a key indicator of antimicrobial potency in this type of honey. []
Q2: Has Quercetin 3,4'-dimethyl ether demonstrated any potential for treating malaria?
A2: Molecular docking studies have investigated Quercetin 3,4'-dimethyl ether as a potential inhibitor of Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR), a key enzyme for the malaria parasite. The studies revealed a relatively low free energy (ΔG) value of -11.6 kcal/mol, suggesting the compound binds stably to PfENR. This stable binding, indicated by hydrogen bond formation, suggests Quercetin 3,4'-dimethyl ether could be a promising candidate for further research in developing antimalarial drugs. [, ]
Q3: Beyond honey and malaria, where else has Quercetin 3,4'-dimethyl ether been discovered in nature?
A3: Quercetin 3,4'-dimethyl ether has been isolated from various plant sources. These include:
- Clausena anisata: This plant, known for its ethnopharmacological properties, contains Quercetin 3,4'-dimethyl ether alongside other bioactive compounds like clausine B and clausenocoumarin. []
- Myoporum bontioides: This plant species, native to the northernmost region of the Myoporaceae family, contains Quercetin 3,4'-dimethyl ether as one of its fourteen foliar flavonoids. []
- Punica granatum (Pomegranate) peels: This common fruit peel contains a diverse profile of flavonoids and phenolics, including Quercetin 3,4'-dimethyl ether. []
- Bidens pilosa: This plant yielded 18 compounds, including the new chalcone glycoside, with Quercetin 3,4'-dimethyl ether identified as one of the isolated components. []
- Punica granatum bark: This study identified Quercetin 3,4'-dimethyl ether-7-O-α-Larabinofuranosyl (1→6)-ß-D-glucopyranoside, a new flavonoid diglycoside. []
- Artemisia absinthium (Wormwood): This plant, traditionally used for medicinal purposes, yielded six compounds including Quercetin 3,4'-dimethyl ether. []
Q4: Are there analytical methods for identifying and characterizing Quercetin 3,4'-dimethyl ether?
A4: Yes, several analytical techniques are employed to identify and characterize this compound, including:
- Liquid chromatography–mass spectrometry (LC-MS/MS): This method is highly effective in separating and identifying Quercetin 3,4'-dimethyl ether within complex mixtures like honey and plant extracts. []
- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about Quercetin 3,4'-dimethyl ether, including the arrangement of atoms and functional groups. []
- Fourier transform infrared spectroscopy (FTIR): FTIR analysis helps determine the functional groups present in Quercetin 3,4'-dimethyl ether based on its characteristic infrared absorption patterns. []
- High-performance liquid chromatography (HPLC): This technique is useful for separating and quantifying Quercetin 3,4'-dimethyl ether from other compounds in plant extracts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


